molecular formula C13H17NO3S2 B2979590 (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1448139-96-5

(E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2979590
CAS No.: 1448139-96-5
M. Wt: 299.4
InChI Key: CTKJHAWOWXUZTK-SNAWJCMRSA-N
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Description

(E)-1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ( 1448139-96-5) is a chemical compound with a molecular weight of 299.42 g/mol and the molecular formula C13H17NO3S2 . It features a piperidine ring substituted with a methylsulfonyl group and is conjugated through an enone bridge to a thiophene heterocycle, forming a prop-2-en-1-one (chalcone) derivative with a specific (E)-configuration around the double bond . This specific structural motif, incorporating a sulfonyl group and a thiophene ring, is common in the development of pharmacologically active molecules for various research areas. Compounds containing piperidine and sulfonyl groups are frequently investigated in medicinal chemistry for their potential to interact with enzymatic targets , while the thiophene moiety is a common heterocycle in material science and drug discovery . The (E)-configured enone (alpha, beta-unsaturated ketone) system can act as a potential electrophile, making this structure a candidate for developing covalent inhibitors or for use in organic synthesis as a building block for more complex structures. This product is provided for research purposes as a molecular building block. Researchers can utilize this compound in the synthesis of novel derivatives, as a standard in analytical chemistry, or for screening in biological assays. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

(E)-1-(4-methylsulfonylpiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-19(16,17)12-6-8-14(9-7-12)13(15)5-4-11-3-2-10-18-11/h2-5,10,12H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKJHAWOWXUZTK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of saturated ketones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine and thiophene-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Variations

Methylsulfonyl-Containing Chalcones
  • Compound 5, 6, 8 (): Structures: 1-[4-(Methylsulfonyl)phenyl]-3-(halophenyl)prop-2-en-1-one derivatives. Bioactivity: Potent COX-2 inhibitors with IC50 values of 0.18–0.21 µM, comparable to celecoxib. The methylsulfonylphenyl group interacts with COX-2’s Arg499 and Phe504 residues via hydrogen bonding and hydrophobic interactions .
Thiophene-Substituted Chalcones
  • Compound I-16 (): Structure: (E)-1-(4-(3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)propoxy)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one. The thiophene moiety enhances π-stacking and charge transfer, critical for DNA intercalation or enzyme inhibition .

Functional Group Impact on Physicochemical Properties

Compound Substituent (Position 1) Substituent (Position 3) LogP<sup>a</sup> Solubility<sup>b</sup> Key Activity
Target Compound 4-(Methylsulfonyl)piperidin-1-yl Thiophen-2-yl ~2.5 Moderate (polar S=O) Hypothesized COX-2 inhibition
1-[4-(Methylsulfonyl)phenyl] analogs 4-(Methylsulfonyl)phenyl Halophenyl ~3.0 Low COX-2 inhibition (IC50 ~0.2 µM)
(E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one () 2-Methylpiperidin-1-yl 4-Fluorophenyl ~2.8 Moderate Unreported bioactivity
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one () 2-Hydroxyphenyl Thiophen-2-yl ~2.2 High (due to –OH) Antibacterial (MIC: 8–32 µg/mL)

<sup>a</sup> Predicted using Molinspiration; <sup>b</sup> Qualitative assessment based on substituent polarity.

Biological Activity

The compound (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be represented as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a piperidine ring substituted with a methylsulfonyl group and a thiophene moiety, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, compounds derived from similar scaffolds have shown potent activity against various cancer cell lines, including:

CompoundCell LineIC50 (μM)Reference
112cHCT 1164.363
112aHCT 11618.76

These findings suggest that the incorporation of specific functional groups may enhance the anticancer activity of related compounds.

The proposed mechanism of action for (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves inhibition of key enzymes involved in cancer progression. For example, the inhibition of tyrosine kinases has been noted in related compounds, which could be a target for further investigation with this compound.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate potential antimicrobial activity. Compounds with similar structures have been tested against various microorganisms, yielding the following results:

MicroorganismCompoundMIC (µg/mL)Activity
Staphylococcus aureusS1015.62Antibacterial
Candida albicansS615.62Antifungal

These results highlight the versatility of (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one as a potential antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a controlled study, a series of derivatives based on the core structure of (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one were synthesized and evaluated for anticancer activity against various human tumor cell lines. The results indicated that modifications in the side chains significantly influenced the potency and selectivity of these compounds against cancer cells.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups on the thiophene ring enhanced the biological activity of related compounds. This suggests that optimizing substituents could lead to more effective therapeutic agents.

Q & A

Q. What is the rationale behind prioritizing the (E)-configuration of the α,β-unsaturated ketone moiety during synthesis?

The (E)-configuration is critical for stabilizing the conjugated system, enhancing electrophilicity at the β-carbon, and enabling predictable reactivity in nucleophilic additions. X-ray crystallography (XRD) confirms stereochemistry, as demonstrated in structurally analogous chalcone derivatives . DFT calculations further validate the thermodynamic stability of the (E)-isomer over the (Z)-form .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

  • FTIR/Raman : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) vibrations .
  • NMR : ¹H/¹³C NMR resolves thiophene proton environments (δ 6.8–7.5 ppm) and piperidine methylsulfonyl groups (δ 2.8–3.2 ppm for S-CH₃) .
  • XRD : Confirms molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield while minimizing side products?

  • Catalyst selection : Use base catalysts (e.g., K₂CO₃) in Claisen-Schmidt condensations to enhance enolate formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the methylsulfonyl-piperidine precursor .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression .

Q. What computational approaches are suitable for predicting electronic properties and reactivity?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer interactions and electrophilic sites .
  • AIM theory : Analyze bond critical points (BCPs) to quantify intramolecular interactions (e.g., C=O···H–C) .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Sample variability : Standardize purity thresholds (>95% by HPLC) and solvent systems (e.g., DMSO stock solutions) to reduce batch-to-batch variability .
  • Degradation control : Implement continuous cooling during bioassays to minimize thermal degradation of the enone system .

Q. What strategies validate the role of the methylsulfonyl group in modulating biological activity?

  • Structure-activity relationship (SAR) : Synthesize analogs with sulfoxide or sulfide substitutions and compare potency .
  • Metabolic stability assays : Evaluate susceptibility to hepatic sulfone reductase via LC-MS/MS profiling .

Q. How can derivatives be designed to enhance solubility without compromising target affinity?

  • Functionalization : Introduce polar groups (e.g., –OH, –NH₂) on the thiophene ring via electrophilic substitution .
  • Prodrug approaches : Mask the ketone as a ketal or ester to improve bioavailability .

Q. What experimental protocols assess stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months to simulate long-term stability .

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